molecular formula C11H6Cl2O B3058089 4-Chloronaphthalene-1-carbonyl chloride CAS No. 87700-64-9

4-Chloronaphthalene-1-carbonyl chloride

Cat. No.: B3058089
CAS No.: 87700-64-9
M. Wt: 225.07 g/mol
InChI Key: YIJBOJSNMCCAIY-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H6ClOCl. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a carbonyl chloride group is attached to the first position. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloronaphthalene-1-carbonyl chloride typically involves the chlorination of naphthalene followed by the introduction of the carbonyl chloride group. One common method includes:

    Chlorination of Naphthalene: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 4-chloronaphthalene.

    Formation of Carbonyl Chloride Group: The 4-chloronaphthalene is then reacted with phosgene (COCl2) under controlled conditions to introduce the carbonyl chloride group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of naphthalene are chlorinated in industrial reactors.

    Phosgenation: The chlorinated product is then subjected to phosgenation in specialized equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloronaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 4-chloronaphthalene-1-carboxylic acid or other derivatives.

    Oxidation Reactions: It can be oxidized under specific conditions to form different oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 4-chloronaphthalene-1-carboxamide, 4-chloronaphthalene-1-carboxylate esters, etc.

    Reduction Products: 4-chloronaphthalene-1-carboxylic acid.

    Oxidation Products: Various oxidized derivatives of naphthalene.

Scientific Research Applications

4-Chloronaphthalene-1-carbonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloronaphthalene-1-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    4-Bromonaphthalene-1-carbonyl chloride: Similar structure with a bromine atom instead of chlorine.

    4-Fluoronaphthalene-1-carbonyl chloride: Similar structure with a fluorine atom instead of chlorine.

    4-Iodonaphthalene-1-carbonyl chloride: Similar structure with an iodine atom instead of chlorine.

Uniqueness: 4-Chloronaphthalene-1-carbonyl chloride is unique due to the specific reactivity imparted by the chlorine atom and the carbonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloronaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJBOJSNMCCAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563153
Record name 4-Chloronaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87700-64-9
Record name 4-Chloronaphthalene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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